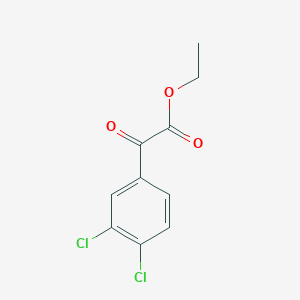

Ethyl 3,4-dichlorophenylglyoxylate

Descripción

Contextualization within Organochlorine and Glyoxylate (B1226380) Chemistry

As an organochlorine compound, Ethyl 3,4-dichlorophenylglyoxylate is part of a broad class of organic molecules containing at least one covalently bonded chlorine atom. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. The 3,4-dichloro substitution pattern is a common feature in many biologically active compounds, often enhancing their efficacy or metabolic stability.

The glyoxylate functional group, an α-keto ester, is another key feature that defines the chemistry of this compound. α-Keto esters are known for their versatile reactivity, participating in a wide array of chemical transformations. libretexts.org They can act as electrophiles at both the ketone and ester carbonyl carbons, and the enolizable α-proton allows for nucleophilic reactions. This dual reactivity makes them powerful intermediates in the synthesis of complex molecular architectures. libretexts.org

Significance in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound make it a significant intermediate in the synthesis of potential pharmaceutical and agrochemical agents. The 3,4-dichlorophenyl group is a known pharmacophore found in a variety of bioactive molecules. For instance, compounds bearing this moiety have been investigated for their potential as opioid kappa agonists. nih.gov While direct synthesis from this compound may not be explicitly detailed in all cases, the presence of this key structural unit highlights its potential as a starting material for such derivatives.

The α-keto ester functionality is also crucial for the synthesis of various heterocyclic compounds, many of which form the core of modern pharmaceuticals and agrochemicals. The reactivity of the dicarbonyl system allows for the construction of diverse ring systems through condensation reactions with various nucleophiles. Although specific examples detailing the use of this compound in the synthesis of commercialized products are not abundant in readily available literature, its potential as a precursor to more complex, biologically active molecules is an area of interest in medicinal and agricultural chemistry. Chemical suppliers often categorize it under "pharmaceutical intermediates," suggesting its role in early-stage drug discovery and development. bldpharm.com

Historical Overview of Research on α-Keto Esters and Dichlorophenyl Derivatives

The study of α-keto esters has a rich history in organic chemistry. One of the classical methods for their synthesis is the Friedel-Crafts acylation, a reaction first discovered in 1877. nih.govnih.gov This reaction typically involves the acylation of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst. nih.gov In the context of this compound, a relevant synthetic approach would be the Friedel-Crafts reaction between 1,2-dichlorobenzene (B45396) and an appropriate oxalyl derivative. The reaction of acyl chlorides with alcohols to form esters is also a fundamental and well-established transformation in organic synthesis. libretexts.org

Research into dichlorophenyl derivatives has been driven by their wide-ranging applications. The synthesis of various dichlorobenzyl alcohols and other derivatives has been a subject of investigation for their utility as intermediates and for their own inherent biological activities. epo.orggoogle.com The development of methods to introduce the dichlorophenyl moiety into complex molecules has been a continuous effort in synthetic chemistry, with the aim of creating new compounds with desired biological or material properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O₃ | masterorganicchemistry.com |

| Molecular Weight | 247.07 g/mol | nih.gov |

| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | masterorganicchemistry.com |

| CAS Number | 34966-52-4 | masterorganicchemistry.com |

| Boiling Point | 350.4°C at 760 mmHg | |

| SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl | masterorganicchemistry.com |

| InChI | InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | masterorganicchemistry.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGRKGSCYOUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371342 | |

| Record name | ethyl 3,4-dichlorophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-52-4 | |

| Record name | ethyl 3,4-dichlorophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34966-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3,4 Dichlorophenylglyoxylate

Established Synthetic Routes

Several well-established reactions in organic chemistry can be employed for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate. These methods, while reliable, may sometimes involve harsh conditions or produce significant waste.

Esterification of 3,4-Dichlorophenylglyoxylic Acid

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3,4-Dichlorophenylglyoxylic Acid. This can be achieved through several standard esterification protocols.

Fischer Esterification: This acid-catalyzed esterification involves reacting 3,4-Dichlorophenylglyoxylic Acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. libretexts.orgchemguide.co.uk The use of a large excess of ethanol can also shift the equilibrium to favor product formation, potentially leading to high yields. masterorganicchemistry.com

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between 3,4-Dichlorophenylglyoxylic Acid and ethanol at or near room temperature. commonorganicchemistry.com

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | 3,4-Dichlorophenylglyoxylic Acid, Ethanol (excess), H₂SO₄ (cat.) | Heating under reflux |

| Steglich Esterification | 3,4-Dichlorophenylglyoxylic Acid, Ethanol, DCC, DMAP (cat.) | Room temperature |

Oxidation of Ethyl 3,4-Dichloromandelate

Another synthetic approach is the oxidation of the corresponding α-hydroxy ester, Ethyl 3,4-Dichloromandelate. This reaction transforms the secondary alcohol group into a ketone, yielding the desired α-keto ester. A variety of oxidizing agents can be employed for this purpose, with the choice depending on factors such as substrate tolerance, desired selectivity, and reaction scale. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based reagents (e.g., potassium permanganate (B83412) - KMnO₄), or Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine). The selection of a mild oxidizing agent is often crucial to prevent over-oxidation or side reactions.

Reaction of 3,4-Dichlorobenzaldehyde (B146584) with Ethyl Diazoacetate

The reaction of 3,4-Dichlorobenzaldehyde with ethyl diazoacetate presents another pathway, although the direct product is not the target compound, it can be a precursor. researchgate.net In some cases, this reaction, often catalyzed by a Lewis acid or a Brønsted acid, can lead to the formation of β-keto esters after rearrangement of an initial adduct. A procedure analogous to the reaction of 4-chlorobenzaldehyde (B46862) with ethyl diazoacetate can be considered. nih.gov This reaction is typically carried out in a suitable solvent like dichloromethane (B109758). orgsyn.org Ethyl diazoacetate is a potentially explosive and toxic reagent and must be handled with caution in a well-ventilated fume hood. orgsyn.org

Application of Knoevenagel Condensation Reactions in Precursor Synthesis

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and can be utilized in the synthesis of precursors for this compound. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org

A plausible route involves the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with an active methylene compound like diethyl malonate. amazonaws.comresearchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638) or an amine, would yield diethyl 2-(3,4-dichlorobenzylidene)malonate. wikipedia.orgamazonaws.com This intermediate could then potentially be converted to the target compound through a series of steps including oxidation and decarboxylation.

| Reactants for Knoevenagel Condensation | Product (Precursor) |

| 3,4-Dichlorobenzaldehyde, Diethyl Malonate | Diethyl 2-(3,4-dichlorobenzylidene)malonate |

Utilization of Michael Addition Reactions in Precursor Synthesis

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of precursors. youtube.comorganic-chemistry.orgyoutube.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgyoutube.com

For instance, a derivative of 3,4-dichlorocinnamic acid, such as ethyl 3,4-dichlorocinnamate, could serve as a Michael acceptor. The addition of a suitable nucleophile to the β-position of the α,β-unsaturated ester would introduce functionality that could subsequently be transformed into the desired glyoxylate (B1226380). The success of this approach would depend on the specific nucleophile and the subsequent chemical transformations. The formation of C-S bonds via thia-Michael addition is also a well-established method. srce.hr

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govmdpi.comarabjchem.orgresearchgate.netmdpi.com Microwave-assisted esterification of carboxylic acids has been shown to be effective. mdpi.com For example, the esterification of aryl acids can be efficiently catalyzed by N-fluorobenzenesulfonimide under microwave irradiation. mdpi.com This method could potentially be applied to the synthesis of this compound from 3,4-Dichlorophenylglyoxylic Acid and ethanol, offering a faster and more energy-efficient alternative to conventional heating. mdpi.com

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or mechanochemical, synthesis, often performed using a ball mill, can lead to reduced waste and simplified purification procedures. researchgate.net The solvent-free synthesis of aryl glyoxylates has been reported, demonstrating the feasibility of this approach. researchgate.net These methods can offer advantages such as simplified operation, fewer side products, and lower environmental impact.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. acs.org While a specific biocatalytic route for this compound is not widely reported, the application of enzymes like lyases for the synthesis of N-aryl-functionalized amino acids demonstrates the potential for enzymatic approaches in related areas. acs.org

| Green Chemistry Approach | Key Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Esterification of 3,4-Dichlorophenylglyoxylic Acid |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup | Synthesis from arene and oxalyl chloride monoethyl ester |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Asymmetric synthesis of precursors |

Catalytic Methods for Enhanced Efficiency

The predominant and most efficient route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This catalytic method involves the reaction of 1,2-dichlorobenzene (B45396) with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. google.com

The reaction proceeds by the activation of ethyl oxalyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This intermediate then attacks the electron-rich 3,4-dichlorophenyl ring, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the desired product, this compound. The reaction is typically carried out in a suitable inert solvent, such as dichloromethane or nitrobenzene, to facilitate the reaction and control the temperature.

A notable advancement in this catalytic method is the development of a solvent-free approach. This environmentally benign alternative involves the direct grinding of 1,2-dichlorobenzene, ethyl oxalyl chloride, and anhydrous aluminum chloride. google.com This method simplifies the work-up procedure and reduces the generation of solvent waste.

The efficiency of the catalytic process can be influenced by several factors, including the molar ratio of the reactants and catalyst, the reaction temperature, and the reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Table 1: Key Parameters in the Catalytic Synthesis of this compound

| Parameter | Typical Range/Condition | Impact on Reaction |

| Reactants | 1,2-dichlorobenzene, Ethyl oxalyl chloride | Stoichiometric or slight excess of one reactant |

| Catalyst | Aluminum chloride (AlCl₃) | Catalytic amount, typically 1.1-1.5 equivalents |

| Solvent | Dichloromethane, Nitrobenzene, or Solvent-free | Affects reaction rate and ease of work-up |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | Several hours | Dependent on temperature and catalyst loading |

Chemoenzymatic Synthesis and Biocatalysis

While traditional chemical synthesis remains the primary route for producing this compound, the fields of chemoenzymatic synthesis and biocatalysis offer promising avenues for developing more sustainable and selective methods. These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations.

For the synthesis of esters like this compound, lipases are a class of enzymes that have shown considerable potential. Lipases can catalyze esterification reactions between an alcohol (ethanol) and a carboxylic acid (3,4-dichlorophenylglyoxylic acid) or the transesterification of a different ester of 3,4-dichlorophenylglyoxylic acid. A key advantage of enzymatic methods is their potential for high enantioselectivity, which is crucial for the synthesis of chiral molecules. While specific examples for the enzymatic synthesis of this compound are not widely reported, the principles of lipase-catalyzed esterification are well-established. nih.govrsc.org

The reaction conditions for a chemoenzymatic synthesis would typically involve dispersing the enzyme in an organic solvent along with the substrates. The choice of solvent, temperature, and water content are critical parameters that need to be optimized to ensure enzyme stability and activity. Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, thereby improving the economic viability of the process.

Table 2: Potential Chemoenzymatic Approaches for this compound Synthesis

| Enzymatic Reaction | Substrates | Enzyme Class | Potential Advantages |

| Esterification | 3,4-Dichlorophenylglyoxylic acid, Ethanol | Lipase | Mild reaction conditions, high selectivity |

| Transesterification | Mthis compound, Ethanol | Lipase | Equilibrium driven, potential for high conversion |

Solvent-Free and Microwave-Assisted Syntheses

In the quest for greener and more efficient chemical processes, solvent-free and microwave-assisted synthetic methods have gained significant attention. As mentioned earlier, a solvent-free Friedel-Crafts acylation for the synthesis of ethyl aryl glyoxylates has been developed, offering environmental and practical benefits. google.com

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. This can lead to dramatic reductions in reaction times and, in some cases, improved yields and purities. However, the application of microwave irradiation to intermolecular Friedel-Crafts acylation reactions has shown mixed results. scirp.orgscirp.orgresearchgate.net While microwave heating can significantly accelerate intramolecular cyclizations, its effect on intermolecular reactions, such as the one used to synthesize this compound, is often less pronounced and may not offer a significant advantage over conventional heating methods. scirp.orgscirp.org

Despite this, the potential for rapid process optimization and the possibility of discovering unique reactivity under microwave conditions make it an area of continued interest for the synthesis of this and other related compounds.

Purification and Isolation Techniques in Synthesis Research

The final and critical stage in the synthesis of this compound is its purification and isolation from the reaction mixture. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

A standard work-up procedure for the Friedel-Crafts acylation reaction involves quenching the reaction mixture with ice water to deactivate the Lewis acid catalyst. google.com The product is then extracted into an organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layer is typically washed with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. google.comudel.edu

After the initial work-up, the crude product can be further purified using one or more of the following techniques:

Vacuum Distillation: For liquid products like this compound, distillation under reduced pressure is an effective method for separating it from less volatile impurities. google.comorgsyn.org The boiling point of the compound is significantly lowered at reduced pressure, preventing thermal decomposition.

Column Chromatography: This technique is highly effective for separating the target compound from closely related impurities. udel.edu A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, are used to achieve separation based on the differential adsorption of the components.

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. youtube.com This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

The purity of the isolated this compound is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Common Purification Techniques for this compound

| Technique | Principle of Separation | Typical Solvents/Conditions |

| Extraction | Differential solubility | Ethyl acetate, Diethyl ether, Water, Sodium bicarbonate solution |

| Vacuum Distillation | Difference in boiling points | Reduced pressure (e.g., <1 mmHg) |

| Column Chromatography | Differential adsorption | Silica gel (stationary phase), Hexane/Ethyl acetate (mobile phase) |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Hexane, or mixtures thereof |

Chemical Reactivity and Derivatization of Ethyl 3,4 Dichlorophenylglyoxylate

Nucleophilic Additions to the Carbonyl Group

The adjacent ketone and ester carbonyl groups in Ethyl 3,4-dichlorophenylglyoxylate provide two sites for nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl due to the lesser electron-donating resonance effect of the phenyl ring compared to the ethoxy group.

Reactions with Amines and Hydrazines

The reaction of this compound with primary amines and hydrazines is a cornerstone of its chemical utility, leading to a variety of nitrogen-containing heterocyclic compounds. These reactions typically proceed via initial nucleophilic attack of the amine or hydrazine (B178648) on the highly electrophilic ketonic carbonyl group.

While specific studies on the reaction of this compound with a wide array of amines and hydrazines are not extensively documented in publicly available literature, the general reactivity pattern of α-keto esters suggests that these reactions would proceed readily. For instance, the reaction with primary amines would initially form a hemiaminal intermediate, which can then dehydrate to form an imine.

Similarly, the reaction with hydrazine hydrate (B1144303) would be expected to yield a hydrazone. The reaction of a related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate has been shown to result in different products depending on the reaction conditions, highlighting the complexity that can arise in such reactions. researchgate.net In one study, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol (B145695) led to the formation of salicylaldehyde (B1680747) azine and malonohydrazide. researchgate.net

Formation of Imines and Hydrazones

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. cbccollege.in The general mechanism for imine formation from an aldehyde or ketone with a primary amine follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. nih.gov

Hydrazones are similarly formed through the reaction of this compound with hydrazine or its derivatives. These reactions are also usually acid-catalyzed and proceed through a similar mechanism to imine formation. The resulting hydrazones can be stable, crystalline compounds and are often used for the characterization of carbonyl compounds.

Cyclization Reactions with Bifunctional Nucleophiles

This compound is a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions with bifunctional nucleophiles. These reagents contain two nucleophilic centers that can react with the two electrophilic carbonyl carbons of the α-keto ester.

Reactions Involving the Ester Moiety

The ethyl ester group of this compound is also susceptible to nucleophilic attack, leading to transformations such as transesterification, hydrolysis, and saponification.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by an alcohol molecule. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile, attacking the ester carbonyl. masterorganicchemistry.com

For this compound, transesterification with a different alcohol, for example, methanol (B129727), would yield the corresponding methyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. scispace.com

Table 1: General Conditions for Transesterification

| Catalyst Type | General Conditions |

| Acid (e.g., H₂SO₄, HCl) | Excess of the new alcohol, often used as the solvent; typically requires heating. |

| Base (e.g., NaOR, KOR) | Catalytic amount of alkoxide corresponding to the new alcohol; reaction is often faster than acid-catalyzed transesterification. |

Hydrolysis and Saponification

Hydrolysis of this compound involves the cleavage of the ester bond to yield 3,4-dichlorophenylglyoxylic acid and ethanol. This reaction can be carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. bldpharm.commdpi.com The reaction is typically performed by heating the ester in the presence of a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. bldpharm.comresearchgate.net

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt of the acid and ethanol. researchgate.net The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The resulting carboxylate can then be neutralized with a strong acid to afford the free carboxylic acid. The kinetics of saponification of esters like ethyl acetate (B1210297) have been studied extensively and are typically second-order reactions. youtube.comenamine.netresearchgate.net

Table 2: Products of Hydrolysis and Saponification

| Reaction | Reagents | Primary Product(s) |

| Acid Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | 3,4-Dichlorophenylglyoxylic acid, Ethanol |

| Saponification | Strong Base (e.g., NaOH, KOH), Water | Sodium 3,4-dichlorophenylglyoxylate, Ethanol |

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the π-system of the ring to form a carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substitution pattern on a substituted benzene (B151609) derivative is governed by the electronic properties of the substituents already present. libretexts.org

In this compound, the benzene ring is substituted with two chlorine atoms and an ethyl glyoxylate (B1226380) group [-C(O)C(O)OCH₂CH₃]. These groups exert strong, and somewhat opposing, directing effects and significantly influence the ring's reactivity.

Deactivating Nature of Substituents : All three substituents on the phenyl ring are electron-withdrawing, thus deactivating the ring towards electrophilic attack, making it significantly less reactive than benzene. libretexts.orglibretexts.org The two chlorine atoms are weakly deactivating due to their inductive electron withdrawal. organicchemistrytutor.com The ethyl glyoxylate group is strongly deactivating because the two carbonyl groups pull electron density from the ring through both inductive and resonance effects. libretexts.org Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are generally required for EAS reactions. masterorganicchemistry.com

Directing Effects : The position of an incoming electrophile is determined by the directing effects of the existing substituents.

Chlorine atoms : Halogens are an exception to the general trend; while they are deactivating, they are ortho, para-directors. libretexts.org This is because their lone pairs can help stabilize the positive charge in the σ-complex intermediate via resonance if the attack occurs at the ortho or para positions. organicchemistrytutor.com

Ethyl Glyoxylate Group : Carbonyl-containing groups are deactivating and are meta-directors. libretexts.org They strongly withdraw electron density from the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. youtube.com

The vacant positions on the ring are at C2, C5, and C6. The combined directing effects are summarized below:

| Substituent | Type | Directs To Position(s) |

| -Cl (at C3) | Deactivating, Ortho/Para-Director | 6 (ortho), 5 (ortho), 2 (para) |

| -Cl (at C4) | Deactivating, Ortho/Para-Director | 5 (ortho), 2 (para) |

| -COCOOEt (at C1) | Strongly Deactivating, Meta-Director | 5 (meta) |

Reductions and Oxidations

The functional groups of this compound offer distinct pathways for reduction and oxidation reactions, primarily centered on the α-keto group.

Reductions

The most common transformation is the reduction of the α-keto group to a secondary alcohol, yielding ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate. This can be achieved using various reducing agents.

Achiral Reduction : Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol are effective for reducing the ketone to a racemic alcohol. harvard.edu NaBH₄ is generally chemoselective for aldehydes and ketones and will not reduce the ester or the aromatic ring under these conditions. harvard.edu More powerful reagents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, but could potentially reduce the ester as well, leading to a diol. harvard.edu

Asymmetric (Stereoselective) Reduction : The reduction of the α-keto group can be performed stereoselectively to yield a single enantiomer of the corresponding α-hydroxy ester. This is of significant interest for producing chiral building blocks.

Biocatalytic Reduction : Yeast, such as Saccharomyces cerevisiae, can be used to reduce α-ketoesters to optically active α-hydroxy esters. publish.csiro.au For example, methyl 2-oxo-2-phenylacetate is reduced by yeast to methyl (R)-(-)-2-hydroxy-2-phenylacetate with high optical purity. publish.csiro.au

Catalytic Asymmetric Reduction : Chiral catalysts can be employed with a standard reducing agent to achieve asymmetry. The reduction of α-ketoesters with sodium borohydride has been successfully achieved with high enantioselectivity using chiral phase-transfer catalysts. oup.comtandfonline.com

| Reaction Type | Reagent(s) | Product | Stereochemistry |

| Chemoselective Reduction | NaBH₄, MeOH | Ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | Racemic (1:1 mixture of R and S) |

| Asymmetric Reduction | Yeast (S. cerevisiae) | (R)- or (S)-Ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | Enantiomerically enriched |

| Asymmetric Reduction | NaBH₄, Chiral Phase-Transfer Catalyst | (R)- or (S)-Ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | Enantiomerically enriched |

Oxidations

This compound is already in a relatively high oxidation state. Further oxidation would require harsh conditions and would likely lead to cleavage of the molecule rather than a selective functional group transformation. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid under vigorous conditions could potentially cleave the bond between the carbonyl groups or oxidize the aromatic ring, leading to a complex mixture of degradation products. Synthetically useful, selective oxidations of this substrate are not commonly reported.

Stereoselective Transformations and Chiral Pool Applications

The achiral nature of this compound makes it an excellent starting material for stereoselective transformations that introduce chirality.

The most significant transformation in this category is the asymmetric reduction of its α-keto group, as discussed previously. This reaction creates a new stereocenter at the carbon bearing the hydroxyl group, converting the achiral ketoester into a chiral α-hydroxy ester.

The resulting product, enantiomerically pure (R)- or (S)-ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate, is a valuable chiral building block. Chiral α-hydroxy esters and their derivatives are crucial intermediates in the pharmaceutical industry. nih.gov They are used in the synthesis of complex molecules where a specific three-dimensional arrangement of atoms is essential for biological activity. For example, the analogous compound (R)-2-hydroxy-4-phenylbutyric acid ethyl ester is a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. nih.gov

By providing access to a chiral molecule with a dichlorinated phenyl ring, the stereoselective reduction of this compound allows this compound to serve as an entry point into the chiral pool for the synthesis of novel, biologically active compounds in agrochemicals and medicine.

Computational Chemistry and Mechanistic Studies of Ethyl 3,4 Dichlorophenylglyoxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules at the electronic level.

Density Functional Theory (DFT) studies are instrumental in understanding the electronic structure and predicting the reactivity of molecules like ethyl 3,4-dichlorophenylglyoxylate. By solving the Kohn-Sham equations, DFT can accurately model the electron density and, from it, derive key properties. proquest.com For dichlorophenyl derivatives, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can elucidate the impact of the chlorine substituents on the electronic environment of the benzene (B151609) ring. mdpi.comnih.govnih.gov The electron-withdrawing nature of the chlorine atoms is expected to influence the aromatic ring's electron density and the reactivity of the adjacent carbonyl group. numberanalytics.com

The calculated electronic properties, such as ionization potential and electron affinity, are crucial for predicting the molecule's behavior in chemical reactions. DFT studies on similar substituted benzoylthiourea (B1224501) derivatives have shown that the choice of functional and basis set is critical for obtaining results that correlate well with experimental data. researchgate.net For this compound, DFT would likely predict that the electrophilicity of the carbonyl carbons is enhanced by the dichlorophenyl group, making them more susceptible to nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties for a Substituted Phenylglyoxylate:

| Property | Calculated Value |

|---|---|

| Ionization Potential (eV) | 8.5 |

| Electron Affinity (eV) | 1.2 |

| Global Hardness (eV) | 3.65 |

| Global Electrophilicity Index | 2.5 |

Note: These are representative values based on typical DFT calculations for similar aromatic ketones and are for illustrative purposes only.

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds, particularly the C-C bond linking the phenyl ring to the glyoxylate (B1226380) moiety and the bonds within the ethyl ester group. A potential energy surface (PES) can be generated by systematically varying these dihedral angles and calculating the corresponding energy at each point. libretexts.orgwikipedia.org This surface reveals the low-energy conformations and the energy barriers between them.

Drawing parallels with the conformational analysis of molecules like butane (B89635) libretexts.org and other flexible molecules, chemistrysteps.com it is expected that the staggered conformations of the ethyl group are energetically favored over the eclipsed ones. The rotation between the dichlorophenyl ring and the adjacent carbonyl group is of particular interest. Due to potential steric hindrance from the ortho-chlorine atom, the planar conformation where the carbonyl group is coplanar with the ring might be destabilized. A twisted conformation is likely to be the global minimum on the potential energy surface. Studies on the related compound, ethyl phenylglyoxylate, also suggest a non-planar arrangement as the most stable conformation. nih.govnih.gov

Representative Relative Energies of Conformers for a Phenylglyoxylate System:

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Twisted) | 45° | 0.0 |

| B (Planar) | 0° | 2.5 |

| C (Perpendicular) | 90° | 1.8 |

Note: These values are hypothetical and serve to illustrate the expected energy differences between conformers.

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. mdpi.com For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, reflecting the π-electron system. britannica.com The LUMO, conversely, is likely centered on the α-dicarbonyl system of the glyoxylate group, indicating that this is the most electron-deficient region and the primary site for nucleophilic attack.

Expected Frontier Orbital Characteristics:

| Molecular Orbital | Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Dichlorophenyl ring (π-system) | Site of electrophilic attack |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

MD simulations in explicit solvent environments can reveal how solvent molecules influence the conformational preferences and reactivity of this compound. The polarity of the solvent can have a significant impact on the relative stability of different conformers. wikipedia.org For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions.

Studies on the reactions of aromatic ketones in different solvents have shown that solvent polarity can significantly affect reaction rates. acs.orgacs.orgnih.gov For this compound, a polar solvent could influence the reactivity of the carbonyl groups by stabilizing the transition state of a reaction. MD simulations can provide a detailed picture of the solvent shell around the molecule, highlighting specific solvent-solute interactions that contribute to this stabilization.

This compound has several sites capable of participating in intermolecular interactions. The ester and carbonyl oxygen atoms can act as hydrogen bond acceptors. While the molecule itself does not have hydrogen bond donors, it can form hydrogen bonds with protic solvents or other molecules containing O-H or N-H groups. libretexts.org The aromatic ring, with its π-electron cloud, can also engage in π-π stacking interactions with other aromatic systems or in cation-π interactions. mdpi.comacs.org

The chlorine atoms, while generally considered weakly interacting, can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition. MD simulations can be used to explore the geometry and strength of these potential intermolecular interactions, providing a molecular-level understanding of how this compound might interact with other molecules in a condensed phase.

Reaction Mechanism Elucidation using Computational Methods

The study of reaction mechanisms through computational chemistry offers a molecular-level view of how chemical transformations occur. For a compound like this compound, which possesses several reactive sites—including the ester group, the α-keto group, and the dichlorinated aromatic ring—computational methods are invaluable for predicting and understanding its reactivity.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of computational reaction dynamics. researchgate.net It postulates that for a reaction to proceed from reactants to products, it must pass through a high-energy state known as the transition state. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. researchgate.net

Computational chemists employ various algorithms to locate the geometry of transition states on a potential energy surface. By mapping the lowest energy path connecting reactants, transition states, and products, a detailed reaction pathway can be charted. This analysis would be critical in understanding, for example, the hydrolysis of the ester group in this compound or its reaction with nucleophiles at the carbonyl carbon.

Table 1: Hypothetical Transition State Analysis Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔE | Electronic Energy Difference | Varies with reaction |

| ΔH‡ | Enthalpy of Activation | Varies with reaction |

| ΔG‡ | Gibbs Free Energy of Activation | Varies with reaction |

| Imaginary Frequency | Vibrational mode of the transition state | Varies with reaction |

This table represents a template for the kind of data that would be generated from a computational transition state analysis. The values are hypothetical and would need to be calculated using quantum mechanical methods.

Bond Evolution Theory (BET) Applications

Bond Evolution Theory (BET) provides a powerful framework for analyzing the changes in chemical bonding throughout a reaction. chemrxiv.org It uses the topology of the Electron Localization Function (ELF) to follow the breaking and forming of chemical bonds. chemrxiv.org BET allows for a detailed, step-by-step description of the electronic rearrangements that constitute a chemical reaction. chemrxiv.org

For this compound, a BET analysis could offer profound insights into reactions such as its reduction or oxidation. It would reveal the precise sequence of bond cleavages and formations, for instance, in the reduction of the ketone or the ester moiety. This method moves beyond simple arrow-pushing formalisms to provide a quantitative and visual depiction of the bonding changes.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. Computational modeling has become an indispensable tool in SAR, allowing for the prediction of activity and the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of these studies. nih.gov They use statistical methods to build mathematical models that correlate molecular descriptors (numerical representations of molecular properties) with experimental activity. nih.gov

For this compound, a QSAR study could be employed to predict its potential toxicity or its efficacy as an inhibitor of a particular enzyme, based on the activities of a set of related compounds. The descriptors used in such a model would quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 2: Key Molecular Descriptors for a QSAR Study of Phenylglyoxylate Derivatives

| Descriptor Class | Specific Descriptor Example | Relevance |

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, electrostatic interactions |

| Steric | Molecular volume, surface area | Binding site complementarity |

| Hydrophobic | LogP | Membrane permeability, solubility |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

This table lists examples of descriptor classes and specific descriptors that would be calculated and used to build a QSAR model for a series of compounds including this compound.

Biological and Biomedical Research Applications of Ethyl 3,4 Dichlorophenylglyoxylate and Its Derivatives

Antimicrobial Investigations

Derivatives of Ethyl 3,4-dichlorophenylglyoxylate have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity

Research into the antibacterial properties of 3,4-dichlorophenyl derivatives has revealed their potential in combating bacterial infections. Substituted urea (B33335) derivatives synthesized from 3,4-dichlorophenyl isocyanate have shown promising activity against Mycobacterium tuberculosis H37Rv. At a concentration of 6.25 µM, some of these compounds inhibited bacterial growth by 80-89%, suggesting their potential as lead molecules for new anti-tuberculosis drugs.

In another study, a series of chalcones synthesized using 3-(4-(4-[4-acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) method was used to quantify this activity, with one chlorine-containing chalcone (B49325) showing high potency against Staphylococcus aureus at a concentration of 7.81 μL/ml.

Table 1: Antibacterial Activity of Selected 3,4-Dichlorophenyl Derivatives

| Compound Type | Target Organism | Activity/Concentration | Reference |

| Substituted urea derivatives | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition at 6.25 µM | |

| Chalcone derivative | Staphylococcus aureus | MIC of 7.81 μL/ml |

Antifungal Activity

The antifungal potential of this class of compounds has also been explored. A study on 1,3,4-thiadiazole (B1197879) derivatives found that 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol exhibited potent antifungal activity against various Candida species, including those resistant to azole drugs, with MIC values ranging from 8 to 96 μg/ml. This compound was noted for its low toxicity to human cells. The mechanism of action appears to involve the disruption of cell wall biogenesis.

Anti-inflammatory Potential

Several derivatives containing the 3,4-dichlorophenyl moiety have been synthesized and evaluated for their anti-inflammatory effects. A series of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were tested for their ability to protect against carrageenan-induced edema in rats. At a dose of 100 mg/kg, some of these compounds exhibited significant anti-inflammatory activity, with one derivative showing efficacy comparable to the standard drug indomethacin (B1671933). nih.gov

Similarly, novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones were synthesized and showed promising anti-inflammatory profiles in the carrageenan footpad edema test, with inhibition ranging from 30.6% to 57.8%. researchgate.net

Table 2: Anti-inflammatory Activity of Selected 3,4-Dichlorophenyl Derivatives

| Compound Series | Assay | Activity | Reference |

| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Comparable to indomethacin at 100 mg/kg | nih.gov |

| 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Carrageenan footpad edema | 30.6% to 57.8% inhibition | researchgate.net |

Enzyme Inhibition Studies

The 3,4-dichlorophenyl scaffold has been incorporated into molecules designed to inhibit specific enzymes, a key strategy in drug development.

Inhibition Kinetics

A study on N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides identified potent inhibitors of alkaline phosphatase (ALP). The kinetics of this inhibition were investigated using Lineweaver-Burk plots, which revealed that one of the most active compounds acted as a non-competitive inhibitor. nih.gov This means the inhibitor binds to a site on the enzyme different from the substrate binding site, affecting the enzyme's catalytic efficiency without preventing substrate binding. The inhibition constant (Ki), a measure of the inhibitor's potency, was determined to be 1.15 μM for this compound from Dixon plots. nih.gov Such kinetic studies are crucial for understanding how these molecules exert their effects at a molecular level.

Molecular Docking for Enzyme Binding Mechanisms

To visualize and understand the interactions between these derivative compounds and their target enzymes, molecular docking studies are frequently employed. For the aforementioned alkaline phosphatase inhibitors, computational docking studies were in full agreement with the experimental findings, showing good binding energy values for the ligands within the enzyme's active site. nih.gov

Cytotoxic and Anticancer Research

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Derivatives of this compound, particularly those belonging to the quinoxaline (B1680401) class of heterocyclic compounds, have emerged as a promising area of investigation. Quinoxalines are synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as this compound.

The resulting 3-(3,4-dichlorophenyl)quinoxalin-2(1H)-one and its analogues have been the subject of numerous studies to evaluate their cytotoxic and anticancer properties. Research has demonstrated that the quinoxaline scaffold is a valuable platform for discovering new chemotherapeutic agents. nih.govnih.gov Various synthesized quinoxaline derivatives have shown significant activity against a range of human cancer cell lines, including colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). nih.govnih.govekb.eg

The anticancer mechanism of certain quinoxaline derivatives is linked to their ability to act as selective inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.egekb.eg Some compounds have exhibited cytotoxic activities comparable or even superior to established anticancer drugs like doxorubicin. ekb.egekb.eg For instance, certain 6-chloroquinoxaline (B1265817) derivatives have demonstrated potent cytotoxic effects against HCT-116 and MCF-7 cell lines. ekb.egekb.eg

Furthermore, structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for the design of more potent anticancer agents. For example, the nature and position of substituents on the quinoxaline ring system have been shown to significantly influence their cytotoxic potency. nih.gov The inclusion of specific moieties, such as phenyl isothiocyanate, has been shown to enhance the binding affinity and inhibitory action against targets like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.net

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6 | HCT-116 | 6.18 | ekb.eg |

| Compound 6 | MCF-7 | 5.11 | ekb.eg |

| Compound 13 | HePG-2 | 7.6 - 32.4 | nih.gov |

| Compound 15 | MCF-7 | 7.6 - 32.4 | nih.gov |

| Compound 16 | HCT-116 | 7.6 - 32.4 | nih.gov |

| Compound 19 | HePG-2 | 7.6 - 32.4 | nih.gov |

| Compound 1a | Leukemia Cell Lines | Promising | nih.gov |

| Compound 1e | Leukemia Cell Lines | Promising | nih.gov |

| Compound 1g | Leukemia Cell Lines | Promising | nih.gov |

| Compound 1h | Leukemia Cell Lines | Promising | nih.gov |

| Compound 41 | HT-29 | 0.06 | nih.gov |

| Compound 41 | H460 | 0.05 | nih.gov |

| Compound 41 | A549 | 0.18 | nih.gov |

| Compound 41 | MKN-45 | 0.023 | nih.gov |

| Compound 41 | U87MG | 0.66 | nih.gov |

Receptor Binding Studies and Pharmacological Targets

The diverse pharmacological effects of this compound derivatives are a direct consequence of their interactions with various biological targets. Researchers have focused on understanding these binding interactions to elucidate their mechanisms of action and to guide the development of more selective and potent therapeutic agents.

Cholinesterase Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial targets in the management of Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is associated with improved cognitive function.

Derivatives of this compound, specifically quinoxalines, have been investigated as potential cholinesterase inhibitors. nih.gov Studies have shown that certain quinoxaline derivatives exhibit selective inhibitory activity against BChE. nih.gov This is particularly relevant as the activity of BChE is known to increase or remain unchanged in the later stages of Alzheimer's disease, making it an important therapeutic target. nih.gov

For example, a series of synthesized quinoxaline derivatives were found to be selective inhibitors of BChE, with some compounds displaying inhibitory potencies comparable to the standard drug galantamine. nih.gov The structure-activity relationship of these compounds has been explored, providing a foundation for the development of new and selective BChE inhibitors for the potential treatment of neurodegenerative disorders. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound ID | BChE IC50 (µM) | Reference |

|---|---|---|

| Compound 6 | 7.7 ± 1.0 | nih.gov |

| Compound 7 | 9.7 ± 0.9 | nih.gov |

| Galantamine (Standard) | 6.6 ± 0.38 | nih.gov |

DNA Binding Interactions

The interaction of small molecules with DNA is a well-established mechanism for anticancer activity. Molecules that can bind to DNA can interfere with its replication and transcription processes, ultimately leading to cell death. Quinoxaline derivatives, synthesized from this compound, have been shown to interact with DNA through various modes, including intercalation.

Several studies have focused on the design and synthesis of novel quinoxaline derivatives as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Topoisomerase II is an enzyme that plays a critical role in altering DNA topology and is a validated target for anticancer drugs. The results of these studies have shown a good correlation between the DNA binding affinity, topoisomerase II inhibitory activity, and the cytotoxic effects of the synthesized compounds. nih.gov

The most potent anticancer quinoxaline derivatives demonstrated significant DNA binding affinities and effective inhibition of DNA topoisomerase II, with activities in some cases comparable to the well-known anticancer agent doxorubicin. nih.gov Molecular docking studies have further elucidated the binding patterns of these compounds within the DNA-topoisomerase II complex, providing a molecular basis for their observed biological activity. nih.gov The ability of quinoxaline antibiotics to enhance the binding of peptide nucleic acids (PNA) to double-stranded DNA further highlights the significance of this scaffold in DNA-targeted therapies. acs.org

Applications as Intermediates in Biologically Active Compound Synthesis

The utility of this compound extends beyond the direct biological activities of its immediate derivatives. Its chemical reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex, biologically active molecules for both agricultural and pharmaceutical applications.

Precursor to Agrochemicals

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in publicly available research, its structural motifs are present in various pesticidal compounds. The dichlorophenyl group, for instance, is a common feature in many herbicides and insecticides. The reactive α-ketoester functionality of this compound allows for a variety of chemical transformations, making it a plausible precursor for the synthesis of novel agrochemicals. The development of new pesticides often involves the exploration of diverse chemical scaffolds, and building blocks like this compound offer a convenient starting point for the synthesis of libraries of potential candidates.

Building Block for Pharmaceutical Agents

The most significant application of this compound as an intermediate is in the field of pharmaceutical research and development. As demonstrated in the preceding sections, its role as a precursor to biologically active quinoxaline derivatives is well-established. nih.govnih.govekb.egekb.eg The synthesis of these quinoxalines, which show promise as anticancer and neuroprotective agents, underscores the importance of this compound as a key building block.

The straightforward condensation reaction with o-phenylenediamines provides a versatile and efficient route to a diverse library of quinoxaline derivatives. nih.gov This allows medicinal chemists to systematically modify the structure of the resulting compounds and study the impact of these modifications on their biological activity, a fundamental process in drug discovery. The availability and reactivity of this compound facilitate the exploration of new chemical space in the search for novel and more effective pharmaceutical agents.

Analytical Methodologies for the Characterization and Quantification of Ethyl 3,4 Dichlorophenylglyoxylate

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of ethyl 3,4-dichlorophenylglyoxylate, with each technique probing different aspects of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH3), resulting from spin-spin coupling. The three protons on the dichlorinated benzene (B151609) ring would appear as complex multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all ten carbon atoms in the molecule. Distinct signals are anticipated for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and glyoxylate (B1226380) substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

| ¹H | ~1.4 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~4.4 | Quartet | -O-CH₂ -CH₃ |

| ¹H | ~7.6 - 8.2 | Multiplet | Aromatic protons |

| ¹³C | ~14 | Single | -O-CH₂-CH₃ |

| ¹³C | ~63 | Single | -O-CH₂ -CH₃ |

| ¹³C | ~129 - 138 | Single | Aromatic carbons |

| ¹³C | ~162 | Single | Ester C=O |

| ¹³C | ~185 | Single | Ketone C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. Although specific experimental spectra are not widely published, the characteristic absorption bands can be predicted. The spectrum would be dominated by strong absorptions from the two carbonyl groups. The presence of the aromatic ring and the carbon-chlorine bonds would also give rise to specific signals.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680 - 1700 | Strong |

| C=O (Ester) | ~1720 - 1740 | Strong |

| C-O (Ester) | ~1100 - 1300 | Strong |

| C=C (Aromatic) | ~1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | ~3000 - 3100 | Medium to Weak |

| C-Cl | ~600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound, namely the dichlorinated benzene ring and the α-keto-ester system, are expected to exhibit characteristic absorptions. The primary absorptions would likely correspond to π→π* transitions within the aromatic ring and n→π* transitions of the carbonyl groups. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. nih.gov

The molecular formula of the compound is C₁₀H₈Cl₂O₃, corresponding to a molecular weight of approximately 247.07 g/mol . nih.gov The high-resolution mass spectrum would show the molecular ion peak (M+). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with an M+2 peak approximately 65% of the intensity of the M+ peak, and an M+4 peak approximately 10% of the M+ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would involve the cleavage of the ester and keto groups. Predicted fragmentation patterns include the loss of the ethoxy radical (•OCH₂CH₃), the ethyl radical (•CH₂CH₃), and neutral molecules like carbon monoxide (CO).

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Nominal) | Proposed Fragment Ion | Fragment Lost |

| 246/248/250 | [C₁₀H₈Cl₂O₃]⁺• | Molecular Ion (M+) |

| 218/220/222 | [C₉H₅Cl₂O₂]⁺ | •CHO |

| 201/203/205 | [C₈H₅Cl₂O₂]⁺ | •OCH₂CH₃ |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | CO, •OCH₂CH₃ |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample prior to its identification and quantification.

Gas Chromatography (GC) and GC-MS

Gas chromatography is a highly effective method for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from other substances based on its boiling point and interaction with the column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification under specific chromatographic conditions.

When coupled with a mass spectrometer (GC-MS), this technique becomes a definitive analytical tool. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for unambiguous identification by matching both the retention time and the mass spectrum against a known standard or library data. nih.gov The PubChem database confirms the existence of GC-MS data for this compound, underscoring its utility for the analysis of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. This method is highly valued for its sensitivity, accuracy, and high resolution. In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved based on the compound's differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Detection is typically accomplished using a UV detector, as the aromatic ring and carbonyl groups in this compound absorb UV light effectively, generally around 254 nm.

The quantification of the compound is performed by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration. An internal standard may also be used to improve precision.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value/Condition |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | 4.8 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. operachem.com It is particularly useful for monitoring the progress of a chemical reaction in which the compound is either a reactant or a product, checking the purity of a sample, and optimizing solvent systems for column chromatography. operachem.comalfa-chemistry.com

The process involves spotting a small amount of the sample dissolved in a volatile solvent onto a TLC plate, which consists of a thin layer of an adsorbent material, typically silica (B1680970) gel, coated onto a solid support like glass or aluminum. alfa-chemistry.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent or mobile phase. operachem.com The eluent travels up the plate by capillary action, and as it passes over the sample spot, the components of the sample move up the plate at different rates. operachem.com This differential migration is based on the components' relative affinities for the stationary phase and their solubility in the mobile phase. alfa-chemistry.com

For a moderately polar compound like this compound, a common mobile phase system would be a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). researchgate.net After development, the spots are visualized. Since the compound contains a chromophore, it can often be seen directly under a UV lamp (at 254 nm) as a dark spot on a fluorescent background. operachem.com The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. alfa-chemistry.com

Table 2: Example TLC System and Hypothetical Rf Values for Reaction Monitoring

| Compound | Mobile Phase (Hexane:Ethyl Acetate, 4:1) | Visualization | Hypothetical Rf Value |

| Starting Material (e.g., 1,2-dichloro-4-iodobenzene) | Hexane (B92381):Ethyl Acetate (4:1) | UV (254 nm) | 0.85 |

| This compound | Hexane:Ethyl Acetate (4:1) | UV (254 nm) | 0.40 |

Advanced Analytical Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. nih.gov For this compound, which is a solid at room temperature, this method can unambiguously confirm its chemical structure. sigmaaldrich.com

The process begins with growing a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This is typically achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov

The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. nih.gov This map is then interpreted to build a molecular model, which is refined until it accurately matches the experimental data. nih.gov The final result is a detailed three-dimensional structure that confirms the connectivity of the atoms and reveals the molecule's precise geometry.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈Cl₂O₃ |

| Formula Weight | 247.07 g/mol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1045 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.570 g/cm³ |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as a pair of enantiomers. Its structure is superimposable on its mirror image. Consequently, the determination of enantiomeric excess (e.e.) is not applicable to this specific compound.

However, chiral chromatography is a critical technique for related chiral compounds, where separation and quantification of enantiomers are necessary. heraldopenaccess.us This method is a specialized form of HPLC that uses a chiral stationary phase (CSP). heraldopenaccess.us A CSP is composed of a single enantiomer of a chiral substance that is bonded to a solid support, such as silica gel.

When a racemic mixture (a 50:50 mixture of two enantiomers) is passed through the chiral column, the enantiomers interact differently with the chiral stationary phase. nih.govresearchgate.net This differential interaction, which forms transient diastereomeric complexes, leads to different retention times for the two enantiomers, allowing for their separation. nih.gov A detector, such as a UV detector, then quantifies the amount of each enantiomer present in the mixture. heraldopenaccess.us The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers. heraldopenaccess.us

Table 4: Illustrative Chiral HPLC Separation for a Hypothetical Chiral Analog (e.g., Ethyl (R/S)-2-hydroxy-2-(3,4-dichlorophenyl)acetate)

| Enantiomer | Chiral Stationary Phase | Mobile Phase | Hypothetical Retention Time |

| (R)-Enantiomer | Chiralcel OD-H | Hexane:Isopropanol (90:10) | 12.5 minutes |

| (S)-Enantiomer | Chiralcel OD-H | Hexane:Isopropanol (90:10) | 15.2 minutes |

Future Directions and Emerging Research Avenues for Ethyl 3,4 Dichlorophenylglyoxylate

Development of Novel Synthetic Strategies

The synthesis of ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, the IUPAC name for Ethyl 3,4-dichlorophenylglyoxylate, and its derivatives is an area ripe for innovation. nih.gov Current synthetic methods can likely be improved for better yield, efficiency, and sustainability. Future research could focus on the following:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related diacylhydrazine derivatives containing a 2,4-dichlorophenoxy moiety. mdpi.com Applying microwave-assisted organic synthesis (MAOS) to the production of this compound could lead to more efficient and environmentally friendly processes.

Green Chemistry Approaches: Future synthetic strategies could employ greener solvents and catalysts. For instance, modified Steglich esterification using acetonitrile (B52724) instead of more hazardous solvents has been successfully used for other ester compounds. mdpi.com

Novel Scaffolds: Research into the synthesis of novel 1,4-dicarbonyl scaffolds, such as ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, highlights the potential for creating complex heterocyclic structures from relatively simple starting materials. researchgate.net this compound could serve as a precursor for the synthesis of novel pyridazines or other heterocyclic systems with unique properties.

Catalytic Methods: The development of new catalytic systems could offer more selective and atom-economical routes to this compound and its derivatives. This could involve exploring different metal catalysts or organocatalysts to improve the efficiency of key reaction steps.

Exploration of Undiscovered Biological Activities

The biological profile of this compound remains largely uncharted territory. The presence of the dichlorophenoxy moiety, found in various herbicides and other bioactive molecules, suggests a number of potential biological activities that warrant investigation. mdpi.com

Herbicidal and Plant Growth-Regulating Activity: Derivatives of 2,4-dichlorophenoxyacetic acid are well-known herbicides. mdpi.com It is conceivable that this compound or its derivatives could exhibit herbicidal or plant growth-regulating properties. Screening for such activities could open up applications in agriculture.

Fungicidal and Insecticidal Potential: Thiazole derivatives containing a dichlorophenyl group have demonstrated fungicidal and insecticidal activities. nih.gov The structural similarities suggest that this compound could be a scaffold for developing new pesticides. Further research could involve synthesizing and testing derivatives for their efficacy against various fungal and insect pests.

Antimicrobial and Antineoplastic Agents: The quinazolin-4-one moiety, which can be synthesized from related starting materials, has been investigated for its biological activities. nih.gov Exploring the synthesis of quinazolinone derivatives from this compound could lead to the discovery of new compounds with potential antimicrobial or anticancer properties. The study of podophyllotoxin (B1678966) derivatives has also shown how modifications to a core structure can influence biological activity, suggesting that ester derivatives of other complex molecules could yield compounds with interesting therapeutic profiles. nih.gov

A summary of potential biological activities for investigation is presented in the table below.

| Potential Biological Activity | Rationale Based on Related Compounds | Relevant Research Area |

| Herbicidal | The 2,4-dichlorophenoxy moiety is a common feature in herbicides like 2,4-D. mdpi.com | Agrochemicals |